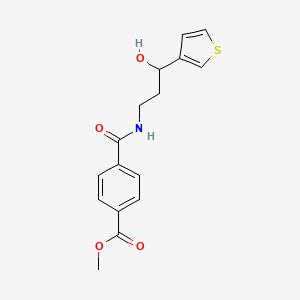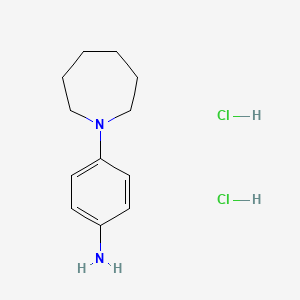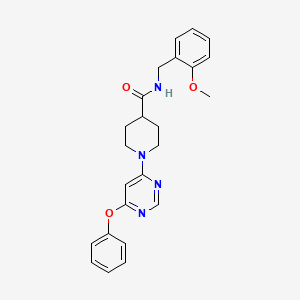
N-(2-methoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as MP-10, is a novel compound that has been synthesized and studied for its potential use in scientific research.
Scientific Research Applications
Synthesis and Characterization
N-(2-methoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide and its derivatives have been synthesized and characterized in several studies, aiming to explore their potential as therapeutic agents. For example, novel compounds related to this chemical structure have been synthesized to investigate their anti-inflammatory, analgesic, and antimicrobial activities. These studies involve complex synthetic routes to introduce specific functional groups that may influence the biological activity of these compounds. The structural modifications and characterization of these compounds are essential steps to understand their mechanism of action and potential therapeutic applications (Abu‐Hashem et al., 2020).
Potential Therapeutic Applications
Several studies have explored the potential therapeutic applications of compounds related to this compound. These compounds have shown promise in various areas, including:
Antimicrobial Activity : Research has been conducted on derivatives of this compound for their antimicrobial properties. Synthesized compounds have been tested against a range of bacterial and fungal strains to evaluate their effectiveness in inhibiting microbial growth. Some derivatives have shown significant antimicrobial activities, suggesting their potential as new antimicrobial agents (Patel et al., 2011).
Cancer Research : The anticancer activity of related compounds has also been explored. For example, nanoparticles formulated from optimized derivatives have been evaluated for their anticancer activity, demonstrating significant potential against cancer cell lines. This suggests a promising direction for the development of new anticancer therapies (Theivendren et al., 2018).
Free Radical Scavenging : Studies on capsaicin analogues related to this compound have explored their antioxidant properties. These investigations aim to understand how these compounds can act as antioxidants, potentially leading to the development of novel treatments for oxidative stress-related diseases (Yancheva et al., 2020).
Antidopaminergic Properties : Research into substituted N-(1-benzyl-4-piperidinyl)salicylamides and related compounds has revealed their potential as antidopaminergic agents, indicating possible applications in the treatment of disorders related to dopamine dysregulation, such as schizophrenia (Paulis et al., 1990).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-30-21-10-6-5-7-19(21)16-25-24(29)18-11-13-28(14-12-18)22-15-23(27-17-26-22)31-20-8-3-2-4-9-20/h2-10,15,17-18H,11-14,16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEGMYUSIKXYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

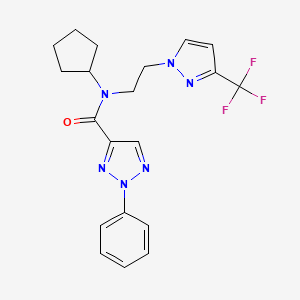
![Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2914740.png)
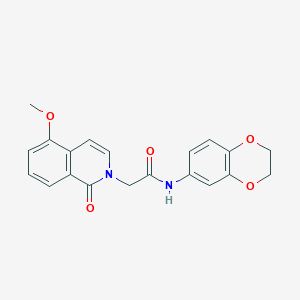
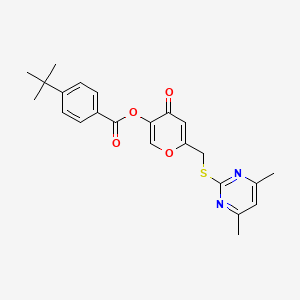

![2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2914747.png)
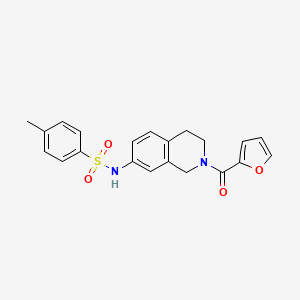
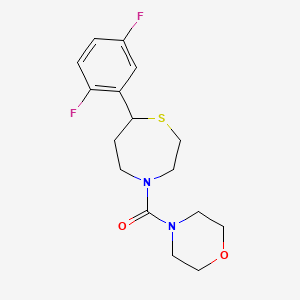
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2914752.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one](/img/structure/B2914757.png)
![Methyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride](/img/structure/B2914758.png)
